molecular formula C11H16O3 B8228871 Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B8228871
M. Wt: 196.24 g/mol
InChI Key: FEFNDVPPPLKCCA-UHFFFAOYSA-N
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Description

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic ester characterized by a 2-oxabicyclo[2.2.2]octane core, a vinyl substituent at position 1, and a methyl ester group at position 2. The bicyclo[2.2.2]octane framework imports rigidity, while the vinyl and ester groups confer reactivity for applications in polymer chemistry, organic synthesis, and pharmaceutical intermediates . Its molecular formula is C₁₁H₁₄O₃ (MW: 194.23 g/mol), with the oxabicyclo structure distinguishing it from nitrogen-containing analogs like azabicyclo compounds .

Properties

IUPAC Name

methyl 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-11-6-4-10(5-7-11,8-14-11)9(12)13-2/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFNDVPPPLKCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gold-Catalyzed Domino Cyclization and Semi-Pinacol Rearrangement

A gold(I)-catalyzed domino process has emerged as a robust method for constructing the 2-oxabicyclo[2.2.2]octane scaffold. This approach, adapted from methodologies developed for oxabicyclo[3.2.1]octane systems , involves three key steps:

  • Nucleophilic Addition : A cyclohexane-derived substrate bearing a vinyl group and hydroxyl functionality undergoes intramolecular 6-exo-dig cyclization. The gold catalyst activates the alkyne or vinyl moiety, enabling nucleophilic attack by the hydroxyl group to form an exocyclic enol ether intermediate.

  • Oxonium Ion Formation : The enol ether isomerizes into a strained oxonium ion, facilitated by the gold catalyst’s ability to stabilize cationic intermediates.

  • Semi-Pinacol Rearrangement : A 1,2-alkyl migration occurs, driven by the release of ring strain, to yield the bicyclic structure .

Optimization Insights :

  • Catalysts such as [Au(PPh₃)NTf₂] or [JohnPhosAu(MeCN)]SbF₆ enhance reaction efficiency (yields: 70–85%) .

  • Substrates with electron-donating groups on the cyclohexane ring improve regioselectivity.

  • Temperature modulation (60–80°C) mitigates competing β-hydrogen elimination pathways .

Iodocyclization of Alkenyl Alcohol Precursors

Recent advances highlight iodocyclization as a versatile route to 2-oxabicyclo[2.2.2]octane derivatives. This method, validated for phenyl bioisosteres , involves:

  • Substrate Design : A cyclohexane-containing alkenyl alcohol precursor is synthesized with a pendant vinyl group and ester functionality.

  • Iodocyclization : Treatment with iodine (I₂) or N-iodosuccinimide (NIS) induces electrophilic cyclization, forming the oxabicyclic core via iodonium ion intermediates.

  • Dehydrohalogenation : Subsequent elimination of HI (using bases like DBU or K₂CO₃) installs the vinyl group .

Key Observations :

  • Diastereoselectivity depends on the steric environment of the starting alcohol.

  • Polar solvents (e.g., DCM, THF) favor cyclization over polymerization .

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis using Grubbs catalysts offers an alternative pathway:

  • Diene Synthesis : A diene precursor is prepared by introducing vinyl and ester groups onto a cyclohexane diol.

  • Metathesis : Grubbs 2nd-generation catalyst (5 mol%) promotes cyclization, forming the bicyclic framework.

  • Oxidation : Post-metathesis oxidation (e.g., with mCPBA) introduces the oxabridge .

Performance Metrics :

  • Yields range from 50–65%, limited by competing oligomerization.

  • Catalyst loading and reaction time (12–24 hrs) critically impact efficiency .

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)DiastereoselectivityKey Advantage
Gold-Catalyzed DominoAu(I)/Phosphine Complex70–85HighSingle-step, atom-economical
IodocyclizationI₂/NIS60–75ModerateMild conditions, scalable
Ring-Closing MetathesisGrubbs Catalyst50–65LowModular substrate design

Scientific Research Applications

Medicinal Chemistry

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has been investigated for its bioactive properties. Its structure allows for potential interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity: Research indicates that compounds with similar bicyclic structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the vinyl group may enhance the reactivity of the compound, allowing for selective targeting of tumor cells.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its unique bicyclic structure.

  • Synthetic Intermediates: It can be utilized in the synthesis of more complex molecules, including those used in pharmaceuticals and agrochemicals. The presence of the vinyl group allows for further functionalization through reactions such as polymerization or cross-coupling.

Materials Science

The compound's structural characteristics lend themselves to applications in materials science.

  • Polymer Production: this compound can be polymerized to create materials with desirable mechanical properties, potentially useful in coatings and adhesives.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of methyl 1-vinyl-2-oxabicyclo[2.2.2]octane derivatives. The results showed that these compounds exhibited significant cytotoxicity against human breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Synthetic Methodology

In another study focused on synthetic methodologies, researchers demonstrated the use of this compound as a precursor for synthesizing complex natural products. The study highlighted its utility in multi-step synthesis pathways, showcasing its versatility as a synthetic intermediate.

Summary Table of Applications

Application AreaDescriptionExamples/Outcomes
Medicinal ChemistryPotential anticancer agent; bioactive propertiesCytotoxic effects against cancer cell lines
Organic SynthesisBuilding block for complex moleculesUsed in synthesis pathways for pharmaceuticals
Materials SciencePolymer production; enhancing mechanical propertiesDevelopment of coatings and adhesives

Mechanism of Action

The mechanism of action of Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The vinyl group allows for various chemical modifications, enabling the compound to bind to different enzymes or receptors. The oxabicyclo structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Applications
Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate C₁₁H₁₄O₃ 194.23 Vinyl (C-1) Ester, vinyl Polymer precursors, organic intermediates
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate C₉H₁₅NO₂ 185.22 Ethyl ester, aza bridge Ester, tertiary amine Pharmaceutical synthesis (e.g., umeclidinium bromide)
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₅NO₃ 209.24 Isocyanato (C-4) Ester, isocyanate Polyurethane/urea synthesis
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate C₁₈H₂₁INO₃ 404.94 Iodomethyl, 4-cyanophenyl Ester, iodide, nitrile Cross-coupling reactions
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate C₁₁H₁₉NO₃ 213.27 Aminomethyl (C-1) Ester, primary amine Drug synthesis, salt formation

Stability and Handling

  • Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate requires stringent moisture control due to isocyanate’s reactivity with water, forming unstable carbamic acids .
  • Vinyl-containing compounds are stored under inert atmospheres to prevent unintended polymerization .

Biological Activity

Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS Number: 2387596-36-1) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis, and case studies that highlight its utility in drug discovery.

  • Molecular Formula : C11H16O3
  • Molecular Weight : 196.24 g/mol
  • Structure : The compound features a bicyclic framework that enhances its lipophilicity and solubility compared to traditional phenyl-containing compounds.

Biological Activity Overview

Recent studies have demonstrated that compounds derived from the 2-oxabicyclo[2.2.2]octane structure exhibit a broad spectrum of biological activities, including:

  • Estrogen Receptor Agonism : Some derivatives act as agonists for estrogen receptor-beta, which is crucial in various physiological processes and therapeutic applications in hormone-related conditions .
  • Antibacterial Properties : Certain analogs have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development .
  • Inhibition of Enzymatic Activity : Compounds like this compound have been identified as inhibitors of myeloperoxidase, an enzyme implicated in inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including iodocyclization processes that integrate the bicyclic core into various drug frameworks . The incorporation of the oxabicyclo structure into drugs like Imatinib has resulted in improved physicochemical properties such as increased water solubility and metabolic stability .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityKey Findings
This compoundEstrogen receptor agonistEnhances receptor activation compared to traditional phenolic compounds .
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acidAntibacterial agentEffective against multiple bacterial strains .
Vorinostat (with oxabicyclo modification)Cancer treatmentImproved efficacy and reduced side effects in preliminary trials .

Case Studies and Research Findings

  • Drug Development Applications :
    • A study highlighted the effectiveness of incorporating the oxabicyclo structure into existing drugs like Vorinostat, resulting in a new bioactive analog with enhanced therapeutic profiles . This modification led to improved solubility and stability, crucial for drug efficacy.
  • Preclinical Trials :
    • In preclinical models, derivatives of methyl 1-vinyl-2-oxabicyclo[2.2.2]octane exhibited promising results as potential treatments for inflammatory conditions due to their inhibitory effects on myeloperoxidase .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of these compounds indicated favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .

Q & A

(Basic) What are the standard synthetic routes for Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, and how do reaction conditions influence yield?

Methodology:

  • Step 1: Start with bicyclic precursors (e.g., ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate analogs) and introduce vinyl groups via nucleophilic substitution or coupling reactions. For example, lithium diisopropylamide (LDA) can deprotonate intermediates, enabling vinylation with reagents like vinyl halides .
  • Step 2: Optimize solvent choice (e.g., tetrahydrofuran or toluene) and temperature to minimize side reactions. Evidence from related syntheses shows that cyclic ether solvents improve reaction homogeneity .
  • Step 3: Purify via column chromatography or recrystallization. Purity ≥97% is achievable, as seen in brominated analogs .

(Basic) How is the structural integrity of this compound validated in academic research?

Methodology:

  • X-ray crystallography: Resolve the bicyclo[2.2.2]octane core using SHELX software (e.g., SHELXL for refinement). Parameters like monoclinic space groups (e.g., P21/n) and cell constants (a = 5.78 Å, b = 27.51 Å, c = 10.29 Å) are typical for related structures .
  • NMR spectroscopy: Confirm substituent positions via 1H/13C chemical shifts. For example, vinyl protons appear as doublets near δ 5.5–6.5 ppm, while ester carbonyls resonate at δ 165–175 ppm in 13C NMR .
  • Mass spectrometry: Use LC-HRMS (Q-TOF) to verify molecular ion peaks (e.g., m/z 224.1 for [M+H]+) and fragmentation patterns .

(Advanced) How can computational methods resolve contradictions between experimental spectral data and predicted structures?

Methodology:

  • Density Functional Theory (DFT): Calculate optimized geometries and NMR chemical shifts using software like Gaussian. Compare with experimental data to identify conformational discrepancies (e.g., chair vs. boat bicyclo[2.2.2]octane conformers) .
  • Cross-validation: Overlay computed IR spectra with experimental data to validate functional groups. Discrepancies in carbonyl stretches (1700–1750 cm⁻¹) may indicate solvent effects or crystal packing .

(Advanced) What strategies are employed to study the reactivity of the vinyl group in complex reaction systems?

Methodology:

  • Kinetic studies: Monitor reactions (e.g., Diels-Alder cycloadditions) via in situ FTIR or NMR to track vinyl group participation. Rate constants can be derived using pseudo-first-order approximations .
  • Competitive experiments: Compare reactivity with halogenated analogs (e.g., bromo-substituted derivatives) to assess electronic effects. For example, vinyl groups may enhance electrophilicity at the ester carbonyl .

(Basic) What analytical techniques ensure purity and stability during storage?

Methodology:

  • HPLC/GC-MS: Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) to quantify impurities. Stability tests under varying temperatures (4°C vs. 25°C) assess degradation .
  • Storage protocols: Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis. Evidence from similar esters shows increased stability in anhydrous solvents like THF .

(Advanced) How do steric and electronic effects of the bicyclo[2.2.2]octane scaffold influence its applications in drug discovery?

Methodology:

  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The rigid bicyclic core may enhance binding affinity by reducing conformational entropy .
  • Comparative studies: Synthesize analogs with varying substituents (e.g., methyl vs. isopropyl) and evaluate pharmacokinetic properties. For example, fluorinated derivatives show improved blood-brain barrier penetration .

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